N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine is an organic compound that features a unique combination of aromatic and boron-containing structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine typically involves the reaction of 2,6-dimethylaniline with boron-containing reagents under controlled conditions. One common method involves the use of boron trichloride (BCl3) and a suitable base to facilitate the formation of the dithiaborol ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-hydride species.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the boron-containing moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT) in cancer treatment.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with biomolecules, affecting their function and activity. Additionally, the aromatic ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)-2-aminobenzothiazole
- N-(2,6-Dimethylphenyl)-2-aminobenzoxazole
- N-(2,6-Dimethylphenyl)-2-aminobenzimidazole
Uniqueness
N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine is unique due to its dithiaborol ring structure, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the boron-containing moiety or have different heterocyclic structures.
Properties
CAS No. |
89337-95-1 |
---|---|
Molecular Formula |
C14H20BNS2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-4,5-diethyldithiaborol-3-amine |
InChI |
InChI=1S/C14H20BNS2/c1-5-12-13(6-2)17-18-15(12)16-14-10(3)8-7-9-11(14)4/h7-9,16H,5-6H2,1-4H3 |
InChI Key |
FENNMEYIVPIHQX-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(=C(SS1)CC)CC)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.